molecular formula C9H15NO3 B8207849 Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate

Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate

Cat. No.: B8207849
M. Wt: 185.22 g/mol
InChI Key: YXLQQYRIMNLDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by its unique structure, which includes a piperidine ring substituted with methyl groups and a carboxylate ester functional group. It is used in various scientific research applications due to its versatile chemical properties.

Properties

IUPAC Name

methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-4-8(11)7(5-10(6)2)9(12)13-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQQYRIMNLDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(CN1C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and methylating agents.

    Cyclization: The piperidine ring is formed through a cyclization reaction, often involving the use of acid catalysts to facilitate the formation of the six-membered ring.

    Methylation: Methyl groups are introduced into the piperidine ring through methylation reactions, which can be achieved using reagents like methyl iodide or dimethyl sulfate.

    Esterification: The carboxylate ester functional group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

    Optimization: Reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and reaction monitoring techniques.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halides (e.g., NaCl, KBr) and amines (e.g., NH₃, RNH₂) are common nucleophiles used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1,6-dimethyl-4-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: Similar structure but with a benzyl group instead of methyl groups.

    Methyl 4-oxo-3-piperidinecarboxylate: Lacks the additional methyl groups on the piperidine ring.

    Ethyl 4-oxo-3-piperidinecarboxylate: Contains an ethyl ester instead of a methyl ester.

These compounds share similar chemical properties but differ in their specific functional groups and substituents, which can influence their reactivity and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.